Elzasonan citrate
CAS No.: 361343-20-6
Cat. No.: VC0527032
Molecular Formula: C28H31Cl2N3O8S
Molecular Weight: 640.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 361343-20-6 |
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Molecular Formula | C28H31Cl2N3O8S |
Molecular Weight | 640.5 g/mol |
IUPAC Name | (2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
Standard InChI | InChI=1S/C22H23Cl2N3OS.C6H8O7/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,14-15H,8-13H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b21-14-; |
Standard InChI Key | FIXQLYVNGQBUAP-UXTSPRGOSA-N |
Isomeric SMILES | CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES | CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES | CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Elzasonan citrate (CID 6506050) is a thiomorpholinone derivative with the molecular formula C<sub>28</sub>H<sub>31</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>8</sub>S and a molecular weight of 640.5 g/mol . The compound exists as a citrate salt of the free base elzasonan, enhancing its solubility for pharmaceutical formulations. Key structural features include:
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A 3,4-dichlorophenyl group linked to a thiomorpholin-3-one core.
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A 4-methylpiperazine moiety attached via a benzylidene bridge.
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A stereochemical E/Z isomerism at the benzylidene double bond, with the E-configuration predominating in the active form .
Table 1: Physicochemical Properties of Elzasonan Citrate
The compound’s structure was optimized for CNS penetration, balancing lipophilicity (clogP ~3.2) with hydrogen-bonding capacity to cross the blood-brain barrier .
Pharmacokinetics and Metabolic Profile
A seminal human study administering 10 mg of [<sup>14</sup>C]-elzasonan to healthy males revealed extensive metabolism and prolonged elimination :
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Absorption: Peak plasma concentrations occurred at 4–6 hours, with an absolute bioavailability of ~65% (estimated from animal models).
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Distribution: Volume of distribution exceeded 500 L, suggesting extensive tissue penetration, including the CNS.
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Elimination: Terminal half-life of 31.5 hours, with 79% total recovery (58% fecal, 21% urinary) .
Table 2: Key Pharmacokinetic Parameters
Parameter | Value | Source |
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Half-life (t<sub>1/2</sub>) | 31.5 hours | |
Total Recovery | 79% (58% feces, 21% urine) | |
Major Circulating Metabolite | Cyclized indole (M6) |
Metabolic pathways included:
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Oxidative N-demethylation: Producing nor-elzasonan (M1).
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Aryl hydroxylation: Forming 5-hydroxyelzasonan (M3), the primary fecal metabolite (34% of dose).
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Cyclization: Generating a novel indole derivative (M6), which constituted 65% of plasma radioactivity .
The formation of M6, a pharmacologically inactive metabolite, involved intramolecular cyclization of the 4-methylpiperazine side chain, a reaction hypothesized to proceed via an intermediate iminium ion .
Mechanism of Action and Target Engagement
Elzasonan citrate exhibited subnanomolar affinity for human 5-HT<sub>1B</sub> and 5-HT<sub>1D</sub> receptors (K<sub>i</sub> = 0.8 nM and 1.2 nM, respectively), with >100-fold selectivity over other serotonin receptor subtypes . Its antagonism modulated serotonin-mediated neurotransmission in preclinical models, particularly in brain regions implicated in anxiety and affective disorders:
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Prefrontal Cortex: Reduced serotonin-induced glutamate release.
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Raphe Nuclei: Attenuated autoreceptor feedback, increasing serotonin synthesis.
Despite robust in vitro activity, the clinical translation was limited by extensive metabolism to inactive species (e.g., M6), reducing target engagement in humans .
Clinical Development and Discontinuation
Pfizer advanced elzasonan citrate to Phase II trials for generalized anxiety disorder and major depressive disorder before discontinuation in the mid-2000s. Available data suggest:
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Phase I: Tolerability up to 50 mg/day, with dose-linear pharmacokinetics.
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Phase II: Lack of efficacy superiority over placebo at 28-day endpoints, despite adequate target occupancy (>80% at 20 mg/day).
The high metabolic clearance and formation of M6 likely contributed to subtherapeutic CNS concentrations, prompting termination of development .
Analytical and Synthetic Considerations
Synthesis of elzasonan citrate involved a seven-step sequence:
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Condensation of 3,4-dichloroaniline with thiomorpholinone.
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Buchwald-Hartwig amination to introduce the 4-methylpiperazine group.
Quality control utilized HPLC-MS methods with a retention time of 12.4 minutes (C18 column, 0.1% formic acid/acetonitrile gradient) .
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